molecular formula C10H9N3O4 B3420359 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 184681-83-2

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B3420359
CAS No.: 184681-83-2
M. Wt: 235.20 g/mol
InChI Key: TVZPDXJELGFBAP-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with a complex structure that includes both pyridine and pyrimidine rings. This compound is known for its significant biochemical and physiological effects, making it a subject of interest in various scientific research fields .

Biochemical Analysis

Biochemical Properties

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, thereby preventing gout and hyperuricemia .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of reactive oxygen species (ROS) through the inhibition of xanthine oxidase. This reduction in ROS production can mitigate oxidative stress and inflammation in cells . Additionally, it has been observed to affect cell signaling pathways and gene expression related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the molybdenum center of xanthine oxidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the oxidation of hypoxanthine and xanthine, leading to a decrease in uric acid production . The compound’s ability to inhibit xanthine oxidase also results in reduced ROS production, which can have protective effects against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its inhibitory effects on xanthine oxidase over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces uric acid levels without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in the use of this compound.

Metabolic Pathways

This compound is primarily metabolized in the liver. The main metabolic pathway involves its conversion to oxypurinol, which retains the ability to inhibit xanthine oxidase . This metabolic conversion is facilitated by enzymes such as aldehyde oxidase and xanthine oxidase itself . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in reducing uric acid levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to xanthine oxidase to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable acetyl compound, followed by cyclization to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to inhibit certain enzymes makes it useful in studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its enzyme inhibition properties, particularly in the treatment of diseases related to oxidative stress.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: A well-known xanthine oxidase inhibitor used to treat gout.

    Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic effects.

Uniqueness

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific structural features that allow it to effectively inhibit xanthine oxidase while potentially offering different pharmacokinetic properties compared to other inhibitors .

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-12-7-6(8(14)13(2)10(12)17)3-5(4-11-7)9(15)16/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPDXJELGFBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184681-83-2
Record name 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

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